Cas no 1289585-29-0 ((2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride)

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a dichlorobenzyl substituent and a pyrrolidine scaffold. Its stereospecific (S)-configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and pharmaceutical research. The hydrochloride salt enhances stability and solubility, facilitating handling and formulation. The dichlorobenzyl group contributes to enhanced lipophilicity, potentially improving membrane permeability in bioactive applications. This compound is particularly useful as an intermediate in the development of pharmacologically active molecules, including CNS-targeting agents or enzyme inhibitors. Its well-defined structure allows for consistent reproducibility in synthetic pathways, supporting rigorous research and development efforts.
(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride structure
1289585-29-0 structure
Product Name:(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
CAS No:1289585-29-0
MF:C11H15Cl3N2
MW:281.609199762344
CID:2164428
Update Time:2025-06-10

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2,5-Dichloro-benzyl)-(s)-pyrrolidin-3-yl-amine hydrochloride
    • (S)-N-(2,5-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
    • (2,5-Dichlorobenzyl)-(S)-pyrrolidin-3-ylamine hydrochloride
    • (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
    • Inchi: 1S/C11H14Cl2N2.ClH/c12-9-1-2-11(13)8(5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m0./s1
    • InChI Key: VPCDQIPGWYBVOR-PPHPATTJSA-N
    • SMILES: ClC1C=CC(=CC=1CN[C@@H]1CNCC1)Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Topological Polar Surface Area: 24.1

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride Pricemore >>

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Additional information on (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Introduction to (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS No. 1289585-29-0)

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, with the CAS number 1289585-29-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The combination of the 2,5-Dichloro-benzyl moiety and the (S)-pyrrolidin-3-yl-amine group makes it a versatile intermediate for synthesizing various bioactive molecules.

The 2,5-Dichloro-benzyl group is a halogenated aromatic ring system that introduces electron-withdrawing effects, enhancing the reactivity of the benzyl moiety in various organic transformations. This feature is particularly useful in constructing complex molecular architectures, which are often required in drug design. On the other hand, the (S)-pyrrolidin-3-yl-amine component contributes to the stereochemical diversity of the compound, making it a valuable building block for enantioselective synthesis and chiral drug development.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. The compound (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has shown promise in this regard. Its unique structural features make it a suitable candidate for further exploration in the synthesis of small-molecule drugs. Specifically, researchers have been investigating its potential as a precursor for kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. Kinase inhibitors are a class of drugs that specifically block the activity of kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these pathways, kinase inhibitors can effectively halt the progression of diseases such as cancer. The (S)-pyrrolidin-3-yl-amine moiety in (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is particularly important here, as it provides the necessary stereochemical configuration for selective binding to kinase targets.

The synthesis of (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves several key steps that highlight its complexity and synthetic utility. The introduction of the 2,5-Dichloro-benzyl group typically involves halogenation reactions on a benzene ring, followed by nucleophilic substitution to introduce the amine functionality. The stereochemistry of the (S)-pyrrolidin-3-yl-amine group is then established through chiral resolution or asymmetric synthesis techniques. These synthetic strategies not only showcase the versatility of this compound but also its potential for industrial-scale production.

In addition to its applications in kinase inhibition, (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has also been explored in other therapeutic areas. For instance, researchers have investigated its potential as an intermediate in the synthesis of antiviral agents. The presence of both halogenated and amine functionalities makes it a suitable candidate for further derivatization into molecules that can interact with viral enzymes and inhibit viral replication.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. This salt form is particularly important for drug formulations where bioavailability and shelf life are critical factors. The stability and solubility properties of (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride make it an attractive candidate for further development into novel therapeutic agents.

The latest research on (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has revealed new insights into its biological activity and potential therapeutic applications. Studies have shown that this compound can modulate various cellular processes by interacting with specific targets within cells. These interactions can lead to changes in cell signaling pathways that are relevant to diseases such as cancer and inflammation.

In conclusion, (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-y1-am1ne hyd roch1or1de, with CAS number 1289585-29--0, is a multifaceted compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research into this compound underscores its importance as a building block for novel therapeutic agents and highlights its role in advancing modern medicine.

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